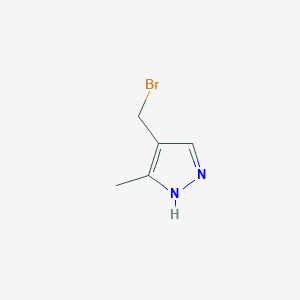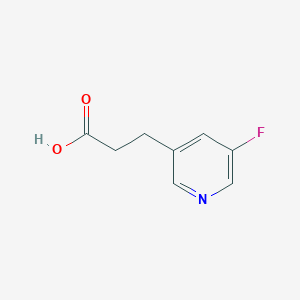
3-ブロモ-2-(トリフルオロメチル)安息香酸
説明
3-Bromo-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4BrF3O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a trifluoromethyl group at the second position
科学的研究の応用
3-Bromo-2-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
3-Bromo-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Bromo-2-(trifluoromethyl)benzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)benzoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, 3-Bromo-2-(trifluoromethyl)benzoic acid can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation. For example, the binding of 3-Bromo-2-(trifluoromethyl)benzoic acid to cytochrome P450 can result in the modulation of the enzyme’s catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)benzoic acid can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 3-Bromo-2-(trifluoromethyl)benzoic acid can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)benzoic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 3-Bromo-2-(trifluoromethyl)benzoic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)benzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(trifluoromethyl)benzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported into cells via specific transporters, and its distribution within cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)benzoic acid is an important determinant of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Bromo-2-(trifluoromethyl)benzoic acid within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(trifluoromethyl)benzoic acid typically involves the bromination of 2-(trifluoromethyl)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions: 3-Bromo-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the benzoic acid derivative with another aromatic ring.
作用機序
The mechanism of action of 3-Bromo-2-(trifluoromethyl)benzoic acid depends on its specific application. In chemical reactions, the bromine atom and the trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in drug design .
類似化合物との比較
2-(Trifluoromethyl)benzoic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical properties and applications.
Uniqueness: 3-Bromo-2-(trifluoromethyl)benzoic acid is unique due to the presence of both the bromine atom and the trifluoromethyl group, which confer distinct reactivity and stability. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
特性
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGTYJFUVHSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735316 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227605-02-8 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-(2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl)ethanone](/img/structure/B1374195.png)
![1-(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)ethanone](/img/structure/B1374197.png)






